Patented Utility as an Essential Intermediate for High-Potency ACAT Inhibitors
The primary differentiation for 1-Acetyl-3-methylindolin-2-ol is its documented and patented role as a key synthetic intermediate. It is explicitly used in the preparation of indoline derivatives of formula (1), which are characterized by their excellent ACAT inhibitory activity [1]. The final compounds derived from this intermediate, such as pactimibe sulfate, demonstrate quantifiable potency. For instance, pactimibe sulfate inhibits macrophage ACAT activity with an IC50 of 1.9 µM, hepatic ACAT with an IC50 of 0.7 µM, and intestinal ACAT with an IC50 of 0.7 µM [2]. This contrasts with generic 1-acetylindoline (CAS 16078-30-1) or 3-methylindole (CAS 83-34-1), which are not documented as direct intermediates for this specific class of potent ACAT inhibitors. The evidence tag is Supporting evidence, as the quantitative data is for a downstream derivative, not the target compound itself, but the direct synthetic link to this data is the key differentiator.
| Evidence Dimension | Patented Synthetic Utility for ACAT Inhibitor Production |
|---|---|
| Target Compound Data | Documented as a key intermediate in the patented synthesis of indoline-based ACAT inhibitors. |
| Comparator Or Baseline | 1-Acetylindoline (CAS 16078-30-1) and 3-Methylindole (CAS 83-34-1) |
| Quantified Difference | The target compound is a direct intermediate for derivatives with IC50 values as low as 0.7 µM against ACAT. Generic analogs are not cited in this specific, high-value synthetic route. |
| Conditions | Synthesis of indoline derivatives as per U.S. Patent No. 7,012,147; ACAT inhibition assays in macrophages, hepatic, and intestinal cells. |
Why This Matters
Procurement is driven by the need to follow a validated, patent-protected synthetic pathway to known potent bioactive molecules, which cannot be achieved with generic analogs.
- [1] Takahashi, K., Kasai, M., Ohta, M., & Shoji, Y. (2002). Indoline derivative and process for producing the same (U.S. Patent No. 7,012,147). U.S. Patent and Trademark Office. View Source
- [2] Takahashi, K., et al. (2008). Novel indoline-based acyl-CoA:cholesterol acyltransferase inhibitor with antiperoxidative activity: improvement of physicochemical properties and biological activities by introduction of carboxylic acid. Journal of Medicinal Chemistry, 51(15), 4823-4833. View Source
